molecular formula C12H16N2O3 B13445348 Cyclobarbital-d5

Cyclobarbital-d5

Cat. No.: B13445348
M. Wt: 238.28 g/mol
InChI Key: WTYGAUXICFETTC-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobarbital-d5 is a deuterated form of cyclobarbital, a barbiturate derivative. Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of cyclobarbital, as the deuterium atoms can be detected using mass spectrometry, providing more detailed insights into the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobarbital-d5 involves the incorporation of deuterium atoms into the cyclobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated barbituric acid and then introduce the cyclohexenyl and ethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclobarbital-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Cyclobarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA-A receptor, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect, reducing anxiety and inducing sleep .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cyclobarbital-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of the compound in biological systems. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-5-(1,1-dideuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17)/i2D2

InChI Key

WTYGAUXICFETTC-CBTSVUPCSA-N

Isomeric SMILES

[2H]C([2H])(C)C1(C(=O)NC(=O)NC1=O)C2=CCCCC2

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2

Origin of Product

United States

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